1,4-Bis(diphenylphosphino)butane-palladium(II) chloride
Overview
Description
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is a coordination complex that features a palladium(II) center coordinated by two chloride ions and a bidentate ligand, 1,4-bis(diphenylphosphino)butane. This compound is widely used as a catalyst in various organic reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling, Heck reaction, and Stille coupling .
Mechanism of Action
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride, also known as 1,4-Butylenebis(diphenylphosphine)palladium dichloride, is a complex organometallic compound. This compound plays a significant role in various catalytic reactions, particularly in cross-coupling reactions .
Target of Action
The primary target of this compound is the reactant molecules involved in various cross-coupling reactions . It acts as a catalyst, facilitating the reaction without being consumed in the process.
Mode of Action
The compound interacts with its targets by providing a platform for the reactants to come together and react . The palladium atom in the compound coordinates with the reactant molecules, facilitating their interaction and the subsequent reaction .
Biochemical Pathways
The compound is involved in several biochemical pathways, including the Buchwald-Hartwig Cross Coupling Reaction, Suzuki-Miyaura Coupling, Stille Coupling, Sonogashira Coupling, Negishi Coupling, Hiyama Coupling, and Heck Reaction . These reactions are crucial for the formation of carbon-carbon and carbon-heteroatom bonds, which are fundamental in organic synthesis .
Result of Action
The compound facilitates various cross-coupling reactions, leading to the formation of desired products . For example, it can catalyze the styrene carbonylation, coupling of alkyl Grignard reagents with organic halides, selective monoalkylation of organic polyhalides, and modification of the dihalovinyl moiety of synthetic pyrethroids .
Biochemical Analysis
Biochemical Properties
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride acts as a catalyst in numerous biochemical reactions, including Buchwald-Hartwig cross-coupling, Suzuki-Miyaura coupling, and Heck reactions . It interacts with various enzymes and proteins, facilitating the formation of carbon-carbon and carbon-nitrogen bonds. The compound’s interaction with biomolecules is primarily through its palladium center, which coordinates with the substrates, enabling the catalytic process .
Cellular Effects
This compound influences cellular processes by acting as a catalyst in reactions that modify cellular metabolites. It can affect cell signaling pathways and gene expression by facilitating the synthesis of bioactive molecules. The compound’s catalytic activity can lead to changes in cellular metabolism, impacting the overall function of the cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through the formation of palladium-substrate complexes. These complexes undergo oxidative addition, transmetalation, and reductive elimination steps, which are essential for the catalytic cycle . The compound’s ability to form stable complexes with various substrates makes it an effective catalyst in biochemical reactions .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and activity of this compound can change over time. The compound is generally stable under standard storage conditions, but its catalytic activity may decrease due to degradation or the formation of inactive species . Long-term studies have shown that the compound can maintain its catalytic properties for extended periods, although periodic reactivation may be necessary .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound effectively catalyzes biochemical reactions without significant toxicity . At higher doses, it may exhibit toxic effects, including cellular damage and disruption of normal metabolic processes . Careful dosage optimization is essential to balance efficacy and safety in experimental settings .
Metabolic Pathways
This compound is involved in metabolic pathways that require palladium-catalyzed reactions. It interacts with enzymes and cofactors that facilitate the formation of complex organic molecules . The compound’s role in these pathways can influence metabolic flux and the levels of various metabolites, contributing to its overall biochemical activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions help localize the compound to specific cellular compartments where it can exert its catalytic effects. The compound’s distribution is crucial for its activity and function in biochemical reactions .
Subcellular Localization
This compound is localized to specific subcellular compartments, such as the cytoplasm and organelles involved in metabolic processes . Targeting signals and post-translational modifications may direct the compound to these compartments, enhancing its catalytic activity and ensuring its proper function within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride can be synthesized through the reaction of palladium(II) chloride with 1,4-bis(diphenylphosphino)butane in an appropriate solvent. The reaction typically proceeds as follows:
[ \text{PdCl}_2 + \text{dppb} \rightarrow \text{PdCl}_2(\text{dppb}) ]
where dppb stands for 1,4-bis(diphenylphosphino)butane. The reaction is usually carried out in a solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows the same principles as laboratory-scale preparation, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is primarily involved in catalytic cross-coupling reactions. These include:
Suzuki-Miyaura Coupling: This reaction involves the coupling of aryl or vinyl boronic acids with aryl or vinyl halides.
Heck Reaction: This reaction couples aryl halides with alkenes.
Stille Coupling: This reaction involves the coupling of organotin compounds with aryl or vinyl halides.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Typically uses aryl boronic acids, aryl halides, and a base such as potassium carbonate in a solvent like ethanol or water.
Heck Reaction: Uses aryl halides, alkenes, and a base such as triethylamine in a solvent like N,N-dimethylformamide.
Stille Coupling: Uses organotin compounds, aryl halides, and a base such as cesium carbonate in a solvent like tetrahydrofuran.
Major Products
The major products of these reactions are biaryl compounds, alkenes, and substituted aromatic compounds, respectively .
Scientific Research Applications
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is extensively used in scientific research due to its catalytic properties. Some of its applications include:
Chemistry: Used as a catalyst in various organic synthesis reactions, particularly in the formation of carbon-carbon bonds.
Biology: Employed in the synthesis of biologically active molecules and pharmaceuticals.
Medicine: Utilized in the development of drugs and therapeutic agents.
Industry: Applied in the production of fine chemicals, agrochemicals, and materials science.
Comparison with Similar Compounds
Similar Compounds
- 1,1’-Bis(diphenylphosphino)ferrocene-palladium(II) chloride
- 1,3-Bis(diphenylphosphino)propane-palladium(II) chloride
- Bis(triphenylphosphine)palladium(II) chloride
Uniqueness
1,4-Bis(diphenylphosphino)butane-palladium(II) chloride is unique due to its specific ligand structure, which provides a balance between steric and electronic properties. This balance enhances its catalytic efficiency and selectivity in various cross-coupling reactions compared to other similar palladium complexes .
Properties
IUPAC Name |
dichloropalladium;4-diphenylphosphanylbutyl(diphenyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28P2.2ClH.Pd/c1-5-15-25(16-6-1)29(26-17-7-2-8-18-26)23-13-14-24-30(27-19-9-3-10-20-27)28-21-11-4-12-22-28;;;/h1-12,15-22H,13-14,23-24H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQXJBXVWVPVTOO-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCCCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450296 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
603.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29964-62-3 | |
Record name | (Butane-1,4-diyl)bis(diphenylphosphane)--dichloropalladium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30450296 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dichloro-1,4-bis(diphenyl phosphino)butane Palladium(II) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What catalytic properties make 1,4-Bis(diphenylphosphino)butane-palladium(II) chloride useful in organic synthesis?
A1: this compound (DPPB) is a valuable catalyst in organic synthesis due to its ability to facilitate the formation of carbon-carbon bonds. One notable application is its use in the synthesis of diphenyl carbonate by catalytic oxidation of phenol. [] This reaction is particularly relevant for producing polycarbonate plastics, highlighting the industrial significance of DPPB.
A1: The structure of DPPB features a palladium(II) center coordinated by two diphenylphosphine groups linked by a butane chain. This specific ligand arrangement significantly influences the catalyst's activity and selectivity. The diphenylphosphine groups act as strong electron donors, increasing electron density at the palladium center. This electronic configuration facilitates oxidative addition and reductive elimination steps crucial for catalytic cycles involving carbon-carbon bond formation. The butane bridge provides a flexible backbone that allows the catalyst to accommodate different substrate sizes and geometries.
Q2: What analytical techniques are commonly employed to characterize this compound?
A2: Several techniques are used to characterize DPPB and confirm its synthesis, including:
- IR Spectroscopy: Provides information about the presence of functional groups, such as the phosphine ligands and Pd-Cl bond. []
- ¹H-NMR Spectroscopy: Confirms the structure and purity of the synthesized complex by analyzing the hydrogen atom environments. []
- Elemental Analysis (EA): Determines the percentage composition of elements (carbon, hydrogen, etc.) to verify the compound's purity and confirm its empirical formula. []
- Thermogravimetric Analysis (TG): Assesses the thermal stability of the compound by measuring its weight loss as a function of temperature. This helps determine its decomposition temperature and potential for use under various reaction conditions. []
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